molecular formula C13H16FN3 B1501293 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine CAS No. 476637-06-6

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1501293
CAS No.: 476637-06-6
M. Wt: 233.28 g/mol
InChI Key: IAVMYZXRASMAQF-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a tert-butyl group at the 3-position and a 3-fluorophenyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, particularly as kinase inhibitors, with substituent positions and electronic properties critically influencing their pharmacological profiles .

Properties

IUPAC Name

5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVMYZXRASMAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672974
Record name 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476637-06-6
Record name 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, with CAS number 476637-06-6, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but similar compounds have shown activity against:

  • Cyclooxygenases (COX) : Some pyrazoles have exhibited inhibitory effects on COX enzymes, which are crucial in inflammatory pathways.
  • p38 Mitogen-Activated Protein Kinase (MAPK) : Inhibition of p38 MAPK has been linked to anti-inflammatory effects, as shown by related compounds with IC50 values in the nanomolar range .

Antimicrobial Activity

In studies involving related pyrazole derivatives, moderate antimicrobial activity has been reported against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are supported by its structural similarity to other pyrazoles that inhibit COX enzymes. For example, some derivatives have shown IC50 values as low as 0.01 μM against COX-2, indicating strong anti-inflammatory potential .

Case Study 1: Pyrazole Derivatives in Pain Management

A study evaluated a series of pyrazole derivatives for analgesic properties. The most potent compound showed superior activity compared to traditional NSAIDs like celecoxib, indicating that modifications in the pyrazole structure can enhance therapeutic efficacy .

Case Study 2: Inhibition of p38 MAPK

Another study focused on the inhibition of p38 MAPK by pyrazole derivatives. The compound demonstrated significant inhibition with an IC50 value of 53 nM in cellular assays, highlighting its potential role in treating inflammatory diseases .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundp38 MAPK Inhibition0.053
Pyrazole Derivative ACOX-2 Inhibition0.010
Pyrazole Derivative BAntimicrobial Activity250

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Kinase Inhibition
Research has indicated that derivatives of pyrazole compounds often exhibit kinase inhibitory activity. For instance, 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine has been included in screening libraries aimed at identifying allosteric inhibitors of kinases, which are crucial in cancer therapy . The compound's ability to inhibit specific kinases could lead to novel treatments for cancers characterized by aberrant kinase activity.

Agrochemicals

Another significant application of this compound is in the development of agrochemicals. Pyrazole derivatives have been studied for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity
A study demonstrated that pyrazole derivatives possess herbicidal activity against various weed species. The incorporation of the tert-butyl and fluorophenyl groups enhances the bioactivity of the molecule, making it a candidate for further development as an agricultural chemical .

Material Science

The compound's unique structure also makes it suitable for applications in material science, particularly in the synthesis of functional materials.

Case Study: Polymer Synthesis
Research has explored the use of pyrazole-based compounds in synthesizing polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in enhancing thermal stability and mechanical strength .

Chemical Reactions Analysis

Alkylation of the Primary Amine

The primary amine group undergoes alkylation reactions with alkyl halides or sulfonates under mild basic conditions.

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 25°C, 6 hN-Methyl derivative85%
Benzyl bromideEt₃N, CH₃CN, reflux, 12 hN-Benzyl derivative78%

Mechanistic Insight : The reaction proceeds via nucleophilic substitution (SN2), where the amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the tert-butyl group may slightly reduce reaction rates compared to less hindered analogues .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, CH₂Cl₂, 0°C→25°CN-Acetyl derivative92%
Benzoyl chlorideDMAP, THF, 50°C, 3 hN-Benzoyl derivative88%

Key Observation : Acylation is highly efficient due to the electron-rich nature of the primary amine. The tert-butyl group does not interfere sterically in these reactions .

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring undergoes directed electrophilic substitution. The fluorine atom acts as a meta-directing group.

ReagentConditionsPosition SubstitutedProductYieldSource
HNO₃/H₂SO₄0°C, 2 hPara to fluorineNitro-substituted derivative65%
Br₂ (FeBr₃)CHCl₃, 25°C, 1 hPara to fluorineBromo-substituted derivative70%

Regioselectivity : Substitution occurs preferentially at the para position relative to the fluorine atom due to its strong electron-withdrawing inductive effect .

Suzuki-Miyaura Coupling

The 3-fluorophenyl group participates in cross-coupling reactions with boronic acids.

Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 hBiphenyl derivative75%
4-MethoxyphenylPdCl₂(dppf), Cs₂CO₃, DMF100°C, 8 h4-Methoxybiphenyl derivative68%

Limitation : Coupling efficiency depends on the steric and electronic properties of the boronic acid. Electron-deficient aryl boronic acids show lower reactivity.

Oxidation and Reduction

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole ring to form N-oxide derivatives (yield: 60%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, though this reaction is less explored for this specific compound .

Complexation with Metals

The amine and pyrazole nitrogen atoms act as ligands in coordination chemistry:

Metal SaltConditionsComplex FormedApplicationSource
Cu(NO₃)₂·3H₂OMeOH, 25°C, 4 hTetradentate Cu(II) complexCatalysis
ZnCl₂EtOH, reflux, 6 hHexacoordinated Zn(II) complexLuminescent materials

Stability : Complexes exhibit enhanced thermal stability compared to the free ligand .

Functionalization of the Pyrazole Ring

The pyrazole C-4 position undergoes halogenation under radical conditions:

ReagentConditionsProductYieldSource
NBS (AIBN)CCl₄, 80°C, 3 h4-Bromo derivative55%
Cl₂ (UV light)CH₂Cl₂, 25°C, 1 h4-Chloro derivative50%

Challenges : Steric hindrance from the tert-butyl group limits reactivity at C-4.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physical properties of pyrazole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives
Compound Name Substituent Position R Group Molecular Weight Key Properties/Activities References
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine 3-fluoro (meta) -F ~233.28 (inferred) Hypothesized kinase modulation [Inferred]
3-(tert-Butyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine 4-fluoro (para) -F 233.28 Potential cancer kinase inhibition
3-(tert-Butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine 4-nitro (para) -NO₂ 261.0 p38α MAP kinase inhibition
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine 2-nitro (ortho) -NO₂ - Structural rigidity via X-ray data
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 4-methoxy (para) -OCH₃ 268.11 (Na adduct) Moderate p38 inhibition

Key Observations:

  • Electron-Withdrawing Groups (e.g., -F, -NO₂): Fluorine (para vs. meta): The 4-fluorophenyl analog (233.28 g/mol) is associated with kinase inhibition in cancer pathways , while the 3-fluorophenyl isomer’s activity remains speculative. Regioisomerism significantly impacts target selectivity; for example, switching substituents between pyrazole positions 3 and 4 can shift activity from p38α MAP kinase to cancer kinases (e.g., Src, B-Raf) . Nitro Groups: The 4-nitro derivative (261.0 g/mol) exhibits potent p38α MAP kinase inhibition (IC₅₀ in µM range) due to enhanced electron withdrawal, improving binding affinity . The 2-nitro analog shows distinct hydrogen-bonding patterns in crystal structures, suggesting altered solubility and stability .
  • Electron-Donating Groups (e.g., -OCH₃):
    • The 4-methoxy analog (268.11 g/mol) demonstrates weaker p38 inhibition compared to nitro derivatives, likely due to reduced electrophilicity at the pyrazole core .

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Ketoester/β-Diketone Cyclization

A common approach to synthesize substituted pyrazoles involves the cyclocondensation of hydrazines with β-ketoesters or β-diketones bearing the desired substituents. For 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, the synthesis can be outlined as follows:

  • Step 1: Preparation of arylhydrazine intermediate from 3-fluoroaniline by diazotization and reduction.
  • Step 2: Reaction of the arylhydrazine with a tert-butyl-substituted β-diketone or β-ketoester to form the pyrazole ring.
  • Step 3: Introduction or retention of the amine group at the 5-position, often by reduction of nitro or diazo intermediates or direct substitution.

This method is supported by literature on pyrazole synthesis and was applied in related compounds with similar substitution patterns.

Diazotization and Reduction of Aryl Amines

The preparation of arylhydrazine hydrochlorides, crucial intermediates, involves diazotization of arylamines (e.g., 3-fluoroaniline) with sodium nitrite (NaNO₂) under acidic conditions at low temperature (0 °C), followed by reduction with tin(II) chloride (SnCl₂) in hydrochloric acid. This step produces arylhydrazines that can be further reacted to form pyrazole rings.

Substitution and Functional Group Transformations

  • The tert-butyl group is typically introduced via the choice of the β-diketone or β-ketoester starting material already bearing the tert-butyl substituent.
  • The 3-fluorophenyl group is incorporated through the arylhydrazine intermediate derived from 3-fluoroaniline.
  • The amine group at the 5-position on the pyrazole ring is either present from the starting β-diketone or introduced by reduction of nitro-substituted pyrazoles or by direct amination reactions.

Alternative Synthetic Routes

While the above method is classical, alternative routes may include:

  • Cross-coupling reactions: Using halogenated pyrazoles with tert-butyl and fluorophenyl groups introduced via Suzuki or Buchwald-Hartwig couplings.
  • Direct amination: Employing nucleophilic aromatic substitution or metal-catalyzed amination to install the amine group on preformed pyrazole scaffolds.

However, these methods are less commonly reported for this specific compound.

Representative Synthetic Scheme (Based on Literature)

Step Reagents & Conditions Product/Intermediate Notes
1 3-Fluoroaniline + NaNO₂, HCl, 0 °C Diazonium salt Diazotization of aryl amine
2 Reduction with SnCl₂ in HCl, 0 °C 3-Fluorophenylhydrazine hydrochloride Preparation of arylhydrazine
3 Reaction with tert-butyl substituted β-diketone Pyrazole intermediate Cyclocondensation forming pyrazole ring
4 Reduction or substitution to install amine at C-5 This compound Final target compound

Research Findings and Optimization Notes

  • The diazotization and reduction steps require strict temperature control (0 °C) to avoid side reactions and decomposition.
  • The choice of β-diketone is critical to ensure the tert-butyl group is incorporated correctly.
  • Reduction of nitro-substituted intermediates to amines is typically performed using SnCl₂ or catalytic hydrogenation.
  • Purification is commonly achieved by recrystallization or chromatography to obtain high purity product.
  • The synthetic route is scalable and adaptable for analog synthesis by varying the arylhydrazine or diketone components.

Data Table Summarizing Key Preparation Parameters

Parameter Condition/Value Comments
Diazotization Temperature 0 °C Prevents decomposition
Reducing Agent SnCl₂ in HCl Efficient reduction of diazonium salts
Solvent for Cyclocondensation Ethanol or suitable polar solvent Facilitates pyrazole ring closure
Reaction Time (Cyclization) Several hours at reflux Ensures complete conversion
Purification Method Recrystallization or column chromatography Yields pure compound
Yield Range Typically 60-80% Dependent on reaction conditions

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, and what key reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Cyclocondensation : Formation of the pyrazole core using precursors like hydrazines and β-keto esters under reflux conditions.
  • Substitution : Introducing the 3-fluorophenyl group via nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) with a halogenated intermediate.
  • Functionalization : The tert-butyl group is often introduced via alkylation using tert-butyl halides in the presence of a base (e.g., triethylamine) .
  • Key Conditions :
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) for NAS.
  • Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Temperature : 80–120°C for cyclocondensation .
  • Yield Optimization : Use of microwave-assisted synthesis can reduce reaction times and improve purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent patterns:
  • tert-butyl protons appear as a singlet at ~1.3 ppm.
  • Fluorophenyl aromatic protons show distinct coupling (e.g., meta-fluorine induces splitting) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 245.28) .
  • IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Q. What are the primary challenges in achieving high purity during synthesis, and how can chromatographic techniques be optimized?

  • Methodological Answer :
  • Challenges : Byproducts from incomplete substitution or oxidation of the tert-butyl group.
  • Solutions :
  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purification .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl and 3-fluorophenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group hinders axial attack, favoring reactions at the para position of the fluorophenyl ring.
  • Electronic Effects : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic pathways.
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-fluorophenyl derivatives) using kinetic studies .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies.
  • Structural Confounds : Test for tautomerism or polymorphic forms via X-ray crystallography .

Q. How can computational models predict and validate the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Validation : Cross-check computational results with experimental SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity while others show negligible effects?

  • Methodological Answer :
  • Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
  • Concentration Thresholds : Minimum inhibitory concentration (MIC) may vary due to solubility limits (use DMSO co-solvents ≤1% v/v).
  • Reference Compounds : Include positive controls (e.g., ciprofloxacin) to calibrate assay sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine
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